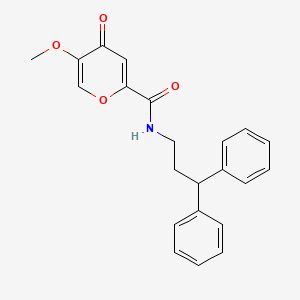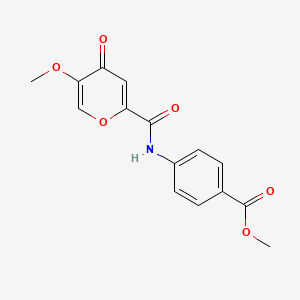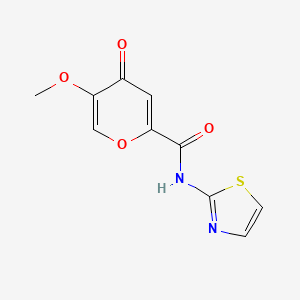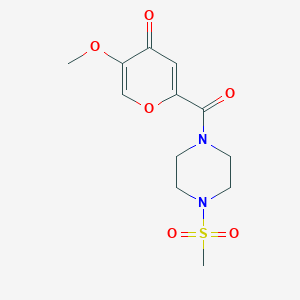
5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide, also known as 5-MOP, is a synthetic compound derived from natural plant-derived compounds. The compound is widely used in the scientific research field for its many applications and advantages. 5-MOP is a versatile compound that can be used in a variety of ways, including as a synthetic reagent, as a fluorescent marker, and as a tool for studying biological processes.
Scientific Research Applications
5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide has a wide variety of applications in scientific research. It is used as a fluorescent marker in cell biology, allowing researchers to visualize and study cellular processes. It is also used as a tool for studying the effects of drugs, toxins, and other compounds on biological systems. Additionally, 5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide is used as a synthetic reagent in organic synthesis, allowing researchers to synthesize novel compounds.
Mechanism of Action
The mechanism of action of 5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide is not fully understood. However, it is believed that the compound acts as a fluorescent marker by binding to specific proteins or enzymes in the cell. This binding allows researchers to track the activity of these proteins or enzymes, providing valuable insight into the molecular processes occurring in the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide are not fully understood. However, it is believed that the compound has the potential to interact with proteins and enzymes in the cell, resulting in changes to the cell's metabolism and function. In addition, 5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide has been shown to interact with certain types of cancer cells, suggesting potential applications in cancer research.
Advantages and Limitations for Lab Experiments
The advantages of using 5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide in laboratory experiments include its versatility, low cost, and ease of use. It is also a relatively safe compound, making it suitable for use in a variety of laboratory settings. The main limitation of 5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide is that it is not as sensitive as some other fluorescent markers, making it less suitable for use in high-sensitivity experiments.
Future Directions
The potential future applications of 5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide are numerous. It could be used in the development of novel drugs and therapies, as a tool for studying the effects of toxins and other compounds on biological systems, and as a fluorescent marker for studying cellular processes. Additionally, 5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide could be used in the development of new synthetic reagents for organic synthesis, allowing researchers to synthesize novel compounds. Finally, 5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide could be used in the study of cancer, providing valuable insight into the molecular processes occurring in cancer cells.
Synthesis Methods
5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide can be synthesized using a variety of methods. The most common method involves the reaction of 4-methoxy-3-methyl-1-phenyl-1-pentanol with 3,4,5-trimethoxyphenol in the presence of a base, such as sodium hydroxide. This reaction produces 5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide in a single step. Other methods of synthesis include the use of acyl halides, such as ethyl chloroformate, or the use of other organic compounds, such as methylene chloride.
properties
IUPAC Name |
5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)pyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO7/c1-20-11-5-9(6-12(21-2)15(11)23-4)17-16(19)13-7-10(18)14(22-3)8-24-13/h5-8H,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJZSDPFAOSPIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=O)C(=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B6558630.png)
![2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B6558633.png)
![N-[(4-fluorophenyl)methyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558643.png)
![5-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558649.png)

![5-methoxy-4-oxo-N-[4-(propan-2-yl)phenyl]-4H-pyran-2-carboxamide](/img/structure/B6558664.png)
![5-methoxy-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyran-2-carboxamide](/img/structure/B6558671.png)





![5-methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-4H-pyran-4-one](/img/structure/B6558712.png)
